molecular formula C27H22Cl3N2OP B13141786 (2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride CAS No. 96010-64-9

(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride

Cat. No.: B13141786
CAS No.: 96010-64-9
M. Wt: 527.8 g/mol
InChI Key: FSVOBMAZYZTAAX-UHFFFAOYSA-N
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Description

(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride is a complex organic compound with the molecular formula C27H22Cl3N2OP. It is known for its unique structure, which includes a triphenylphosphonium group, a dichlorovinyl group, and a phenylureido group. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable dichlorovinyl precursor and a phenylureido derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired reaction, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products .

Scientific Research Applications

(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can interact with various biomolecules. The dichlorovinyl and phenylureido groups may contribute to its reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dichloro-1-(3-phenylureido)vinyl)triphenylphosphonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

96010-64-9

Molecular Formula

C27H22Cl3N2OP

Molecular Weight

527.8 g/mol

IUPAC Name

[2,2-dichloro-1-(phenylcarbamoylamino)ethenyl]-triphenylphosphanium;chloride

InChI

InChI=1S/C27H21Cl2N2OP.ClH/c28-25(29)26(31-27(32)30-21-13-5-1-6-14-21)33(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H,(H-,30,31,32);1H

InChI Key

FSVOBMAZYZTAAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=C(Cl)Cl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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